molecular formula C2H3ClFNO B1361830 Chlorofluoroacetamide CAS No. 431-09-4

Chlorofluoroacetamide

Cat. No.: B1361830
CAS No.: 431-09-4
M. Wt: 111.5 g/mol
InChI Key: BUIKMFCMUJNGDU-UHFFFAOYSA-N
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Description

Chlorofluoroacetamide is a chemical compound that has gained attention in recent years due to its potential applications in various fields, including medicinal chemistry and antiviral research. It is characterized by the presence of both chlorine and fluorine atoms attached to an acetamide group, making it a versatile molecule for chemical modifications and interactions.

Mechanism of Action

Target of Action

Chlorofluoroacetamide (CFA) primarily targets the 3C-like protease (3CL pro) . This protease is a crucial component of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), making it a promising target for COVID-19 treatment .

Mode of Action

CFA acts as a cysteine reactive warhead , forming a covalent bond with its target . Specifically, it forms a covalent bond with Cys145 at the catalytic center of 3CL pro . This interaction results in the inhibition of the 3CL pro, thereby blocking the replication of SARS-CoV-2 in infected cells .

Biochemical Pathways

The primary biochemical pathway affected by CFA involves the processing of polyproteins pp1a and pp1ab in SARS-CoV-2 . By inhibiting 3CL pro, CFA disrupts the digestion of these polyproteins into nonstructural proteins, which are crucial components of the viral replication–translation machinery .

Pharmacokinetics

When CFA derivative 8a (YH-6) was orally administered to mice, its plasma concentration reached 15.2 µM after 1 hour and decreased to 0.40 µM after 6 hours . This suggests that CFA has sufficient pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to be a potential lead compound for the treatment of COVID-19 .

Result of Action

The result of CFA’s action is the strong inhibition of SARS-CoV-2 replication in infected cells . Its potency is comparable to that of nirmatrelvir . The covalent bond it forms with Cys145 at the catalytic center of 3CL pro is crucial for this strong antiviral activity .

Action Environment

The environment-dependent hydrolysis of CFA can potentially reduce off-target protein modification by CFA-based drugs . This suggests that environmental factors can influence the action, efficacy, and stability of CFA .

Biochemical Analysis

Biochemical Properties

Chlorofluoroacetamide plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with the 3C-like protease (3CL pro) of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound acts as a cysteine-reactive warhead, forming a covalent bond with the cysteine residue at the catalytic center of the enzyme . This interaction inhibits the protease’s activity, thereby blocking the replication of the virus . Additionally, this compound derivatives have been shown to possess strong antiviral activity and favorable pharmacokinetic properties .

Cellular Effects

This compound has been observed to exert significant effects on various types of cells and cellular processes. In infected cells, this compound effectively inhibits the replication of SARS-CoV-2 by targeting the 3C-like protease . This inhibition disrupts the viral life cycle, preventing the virus from proliferating within the host cells . Furthermore, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiviral efficacy .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound forms a covalent bond with the cysteine residue at the catalytic center of the 3C-like protease, thereby inhibiting its activity . This inhibition prevents the protease from cleaving viral polyproteins, which are essential for viral replication . As a result, the replication of SARS-CoV-2 is effectively blocked, highlighting the potential of this compound as a lead compound for antiviral therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, maintaining its inhibitory activity against the 3C-like protease over extended periods . Additionally, long-term studies have shown that this compound continues to inhibit viral replication without significant degradation, making it a promising candidate for further development .

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its efficacy and safety at different dosages. Studies have shown that this compound exhibits dose-dependent antiviral activity, with higher doses resulting in more pronounced inhibition of viral replication .

Metabolic Pathways

This compound is involved in specific metabolic pathways that contribute to its biochemical activity. The compound interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These metabolites play a crucial role in inhibiting the 3C-like protease and blocking viral replication . Additionally, this compound may influence metabolic flux and metabolite levels, further contributing to its antiviral efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its effectiveness. This compound is transported into cells via specific transporters and binding proteins . Once inside the cells, it localizes to specific compartments where it exerts its inhibitory effects on the 3C-like protease . The distribution of this compound within tissues also plays a role in its overall antiviral activity, with higher concentrations in target tissues leading to more effective inhibition of viral replication .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments within the cell, where it interacts with the 3C-like protease . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the appropriate subcellular sites . The precise localization of this compound ensures its effective inhibition of the protease and subsequent antiviral activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorofluoroacetamide can be synthesized through various methods. One common approach involves the Ugi multicomponent reaction using chlorofluoroacetic acid. This method enables the rapid synthesis of dipeptidic this compound derivatives . Another method involves the reaction of (2-chloro-1,1,2-trifluoroethyl)diethylamine with silane . The reaction conditions typically include elevated temperatures and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Chlorofluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, substitution reactions can yield various derivatives with different functional groups, while covalent modification can result in protein-inhibitor complexes .

Scientific Research Applications

Chlorofluoroacetamide has several scientific research applications:

Comparison with Similar Compounds

Chlorofluoroacetamide can be compared with other covalent inhibitors that target cysteine residues. Similar compounds include:

    Acrylamides: These are commonly used in covalent inhibitors for their ability to form covalent bonds with cysteine residues.

    Epoxides: These compounds also react with cysteine residues but may have different reactivity profiles compared to this compound.

    Michael Acceptors: These compounds, such as those containing α,β-unsaturated carbonyl groups, are used in covalent inhibitors for their ability to form covalent bonds with nucleophilic residues.

This compound is unique in its combination of chlorine and fluorine atoms, which can influence its reactivity and selectivity compared to other covalent inhibitors .

Properties

IUPAC Name

2-chloro-2-fluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClFNO/c3-1(4)2(5)6/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIKMFCMUJNGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294193
Record name 2-chloro-2-fluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-09-4
Record name 431-09-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-2-fluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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